molecular formula C15H19BN2O4 B6357226 1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester CAS No. 1313760-71-2

1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester

Cat. No.: B6357226
CAS No.: 1313760-71-2
M. Wt: 302.14 g/mol
InChI Key: YGURGQQXRJHHKZ-UHFFFAOYSA-N
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Description

Compounds with the 1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of a nitro group (-NO2) and an indole ring in the compound suggests that it might have interesting reactivity and potentially bioactive properties.


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an appropriate indole derivative with a boronic acid or boronate compound . The nitro group might be introduced in a separate step, either before or after the introduction of the boronate group, depending on the specific conditions and the other functional groups present in the molecule.


Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . The exact structure would depend on the specific positions of the methyl, nitro, and boronate groups on the indole ring.


Chemical Reactions Analysis

As mentioned above, compounds with a boronate group are often used in Suzuki-Miyaura cross-coupling reactions . The nitro group is a strong electron-withdrawing group and can influence the reactivity of the compound in various chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and the positions of the functional groups . For example, the presence of the nitro group might increase the compound’s reactivity and polarity.

Safety and Hazards

Safety and hazard information would typically be provided in the material safety data sheet (MSDS) for the compound . In general, compounds with a nitro group can be potentially explosive and should be handled with care.

Properties

IUPAC Name

1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)12-9-17(5)13-7-6-10(18(19)20)8-11(12)13/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGURGQQXRJHHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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